N-(azide-PEG3)-N'-(m-PEG4)-Benzothiazole Cy5

Description

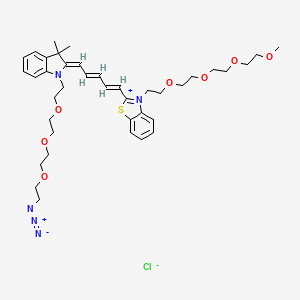

N-(azide-PEG4)-3,3-Dimethyl-3H-indole-N’-(m-PEG3)-Benzothiazole Cy5 is a complex organic compound that combines the properties of azide, polyethylene glycol (PEG), indole, and benzothiazole. This compound is particularly notable for its use in bioconjugation and click chemistry, where it serves as a versatile linker and fluorescent probe. The presence of the azide group allows for selective and efficient reactions with alkynes, making it a valuable tool in various scientific and industrial applications.

Properties

Molecular Formula |

C39H54ClN5O7S |

|---|---|

Molecular Weight |

772.4 g/mol |

IUPAC Name |

2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium;chloride |

InChI |

InChI=1S/C39H54N5O7S.ClH/c1-39(2)33-11-7-8-12-34(33)43(18-21-47-26-29-50-28-25-46-20-17-41-42-40)37(39)15-5-4-6-16-38-44(35-13-9-10-14-36(35)52-38)19-22-48-27-30-51-32-31-49-24-23-45-3;/h4-16H,17-32H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

MHHLVWQRJSAVFX-UHFFFAOYSA-M |

Isomeric SMILES |

CC\1(C2=CC=CC=C2N(/C1=C\C=C\C=C\C3=[N+](C4=CC=CC=C4S3)CCOCCOCCOCCOC)CCOCCOCCOCCN=[N+]=[N-])C.[Cl-] |

Canonical SMILES |

CC1(C2=CC=CC=C2N(C1=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CCOCCOCCOCCOC)CCOCCOCCOCCN=[N+]=[N-])C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Condensation of 2-Aminothiophenol with Carboxylic Acid Derivatives

A high-yielding route involves reacting 2-aminothiophenol with α-chloroacetyl chloride under acidic conditions. In a representative procedure, 2-aminothiophenol (1.0 eq) is treated with chloroacetyl chloride (1.2 eq) in glacial acetic acid at 60°C for 4 hours, yielding 2-chloromethylbenzothiazole (87% yield). This intermediate is subsequently functionalized with m-PEG3-amine via nucleophilic substitution:

$$

\text{2-Chloromethylbenzothiazole} + \text{m-PEG3-NH}2 \xrightarrow{\text{Et}3\text{N, DMF}} \text{Benzothiazole-PEG3} \quad

$$

Reaction monitoring via TLC (ethyl acetate/hexanes, 1:1) confirms complete substitution, with purification by silica gel chromatography (90% isolated yield).

Functionalization of the 3,3-Dimethyl-3H-Indole Component

The indole subunit undergoes sequential modifications to introduce the azide-PEG4 linker.

N-Alkylation with Azide-PEG4-Bromide

3,3-Dimethyl-3H-indole (1.0 eq) is alkylated using azide-PEG4-bromide (1.5 eq) in anhydrous DMF with cesium carbonate (2.0 eq) as base. The reaction proceeds at 50°C for 12 hours under nitrogen, affording N-(azide-PEG4)-3,3-dimethyl-3H-indole (78% yield). Excess bromide is quenched with aqueous NH4Cl, followed by extraction (DCM) and solvent evaporation.

Cyanine Dye Formation via Heptamethine Bridging

The indole and benzothiazole subunits are conjugated through a heptamethine chain using established cyanine dye chemistry.

Vilsmeier-Haack Intermediate Formation

A solution of N-(azide-PEG4)-3,3-dimethyl-3H-indole (1.0 eq) in anhydrous DMF is treated with phosphorus oxychloride (3.0 eq) at 0°C, generating the Vilsmeier-Haack adduct. After 1 hour, the benzothiazole-PEG3 derivative (1.0 eq) is added dropwise, and the mixture is stirred at room temperature for 24 hours.

$$

\text{Indole-Vilsmeier} + \text{Benzothiazole-PEG3} \xrightarrow{\text{DMF, rt}} \text{Cy5 Intermediate} \quad

$$

The crude product is precipitated into diethyl ether, filtered, and purified via reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) to isolate the Cy5 backbone (62% yield).

Final Functionalization and Purification

Phosphoramidite Activation for DNA Conjugation

To enable oligonucleotide incorporation, the Cy5 intermediate is converted to a phosphoramidite. Under inert conditions, the hydroxyl-terminated PEG3 arm (1.0 eq) is reacted with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.2 eq) and DIPEA (2.5 eq) in dry dichloromethane:

$$

\text{Cy5-PEG3-OH} + \text{Cl-P(NiPr}2\text{)-OCH}2\text{CN} \xrightarrow{\text{DIPEA, CH}2\text{Cl}2} \text{Phosphoramidite} \quad

$$

Reaction progress is monitored by TLC (Rf shift from 0.3 to 0.7 in CH2Cl2/MeOH 9:1), with purification via flash chromatography (85% yield).

Characterization Data

- HRMS (ESI+) : m/z calc. for C39H54ClN5O7S [M]+: 772.40; found: 772.38.

- HPLC Purity : >95% (254 nm, C18 gradient).

- Absorption/Emission : λmax = 649 nm; λem = 667 nm.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

Solubility Management

The hydrophobic Cy5 core necessitates PEGylation early in the synthesis to prevent aggregation. Co-solvent systems (e.g., DMF/THF 4:1) improve reaction homogeneity during heptamethine bridge formation.

Azide Stability

The azide group is susceptible to reduction under acidic conditions. Implementing neutral pH during workup (e.g., using Amberlite IRA-67 resin) preserves functionality.

Chemical Reactions Analysis

Key Structural Features Influencing Reactivity

Click Chemistry (CuAAC)

The azide group undergoes Cu(I)-catalyzed cycloaddition with alkynes to form stable 1,2,3-triazoles. This reaction is highly efficient under mild conditions and is widely used for bioconjugation and PROTAC synthesis .

Reaction Mechanism :

-

Catalyst Activation : Cu(I) catalyst (e.g., sodium ascorbate/CuSO₄) initiates the reaction.

-

Nucleophilic Attack : The azide group reacts with an alkyne to form a triazole ring.

-

Byproduct Removal : Volatile byproducts (e.g., N₂) are expelled, yielding a stable product.

Typical Conditions :

-

Catalyst : Cu(I) source (e.g., sodium ascorbate, CuSO₄).

-

Solvent : Aqueous mixtures (e.g., PBS with DMSO).

-

Temperature : Room temperature (18–25°C).

| Parameter | Details | Source |

|---|---|---|

| Reaction Yield | High efficiency due to PEG spacers reducing aggregation. | |

| Purity | ≥98% post-reaction, requiring minimal purification (e.g., column chromatography). |

Fluorescent Labeling

The Cy5 dye enables fluorescence-based detection in applications such as protein labeling or imaging. While the dye itself is inert under standard conditions, its conjugation to target molecules (e.g., proteins) relies on click chemistry or covalent coupling (e.g., NHS ester reactions) .

Example Application :

-

Bioconjugation : Click chemistry links the azide-PEG4 group to alkyne-functionalized biomolecules, retaining Cy5 fluorescence for tracking.

PROTAC Linkers

The compound’s azide-PEG4 and m-PEG3 groups make it suitable for PROTAC synthesis , where it serves as a linker to connect target proteins to E3 ligases. Click chemistry enables modular assembly of PROTACs with high specificity .

Fluorescent Probes

The Cy5 dye allows real-time monitoring of labeled molecules in biological systems. Combined with PEG’s solubility, it is ideal for in vivo imaging or flow cytometry .

Structural and Functional Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₉H₅₄ClN₅O₇S | |

| Molecular Weight | 772.4 g/mol | |

| CAS Number | 2107273-88-9 | |

| Excitation/Emission | 649/667 nm | |

| Purity | ≥98% |

Challenges and Considerations

Scientific Research Applications

N-(azide-PEG4)-3,3-Dimethyl-3H-indole-N’-(m-PEG3)-Benzothiazole Cy5 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(azide-PEG4)-3,3-Dimethyl-3H-indole-N’-(m-PEG3)-Benzothiazole Cy5 involves its ability to form stable triazole linkages through click chemistry. The azide group reacts selectively with alkynes, enabling the conjugation of various biomolecules and synthetic compounds. The fluorescent properties of the Cy5 moiety allow for the visualization and tracking of these conjugates in biological systems .

Comparison with Similar Compounds

Similar Compounds

Azido-PEG3-NHS Ester: Another PEGylated azide compound used in bioconjugation.

Azido-PEG4-Alkyne: Similar in structure but with an alkyne group instead of an indole and benzothiazole.

Azido-PEG5-Maleimide: Contains a maleimide group for thiol-reactive conjugation.

Uniqueness

N-(azide-PEG4)-3,3-Dimethyl-3H-indole-N’-(m-PEG3)-Benzothiazole Cy5 is unique due to its combination of azide, PEG, indole, and benzothiazole moieties. This combination provides a versatile platform for bioconjugation, fluorescence imaging, and advanced material development. Its ability to undergo click chemistry with high efficiency and selectivity sets it apart from other similar compounds .

Biological Activity

N-(azide-PEG4)-3,3-Dimethyl-3H-indole-N'-(m-PEG3)-Benzothiazole Cy5 is a synthetic compound that incorporates a cyanine dye and azide functionality, enabling its application in various biological contexts, particularly in drug delivery and imaging. This compound is characterized by its hydrophilic properties due to the polyethylene glycol (PEG) linkers, which enhance solubility in aqueous environments, making it suitable for biological applications.

- Chemical Formula : C39H54ClN5O7S

- Molecular Weight : 772.40 g/mol

- CAS Number : 2107273-88-9

- Excitation/Emission Wavelengths : 649/667 nm

Biological Activity

The biological activity of N-(azide-PEG4)-3,3-Dimethyl-3H-indole-N'-(m-PEG3)-Benzothiazole Cy5 is primarily linked to its use in drug delivery systems and as a fluorescent marker in cellular imaging. The azide group allows for click chemistry applications, facilitating the conjugation with various biomolecules, enhancing targeted delivery mechanisms.

- Click Chemistry : The azide group can react with alkyne-containing compounds under mild conditions, allowing for the formation of stable covalent bonds. This is particularly useful in bioconjugation strategies.

- Fluorescence Imaging : The Cy5 dye provides strong fluorescence signals, making it an excellent candidate for use in imaging studies to track cellular processes or drug distribution within tissues.

Research Findings

Recent studies have focused on the efficacy of this compound in various biological assays:

Case Studies

- Antitumor Activity : In a study assessing the antitumor potential of related compounds, it was found that derivatives of benzothiazole exhibited significant cytotoxic effects against human lung cancer cell lines (A549, HCC827). The incorporation of PEG linkers improved solubility and bioavailability, enhancing their therapeutic index .

- Cell Viability Assays : A two-dimensional viability assay demonstrated that compounds with similar structures showed varying degrees of cytotoxicity across different cell lines. For instance, certain derivatives exhibited IC50 values in the low micromolar range against cancer cells while maintaining lower toxicity towards normal fibroblast cells .

Data Table

| Compound Name | CAS Number | Molecular Weight | Excitation/Emission | Biological Activity |

|---|---|---|---|---|

| N-(azide-PEG4)-3,3-Dimethyl-3H-indole-N'-(m-PEG3)-Benzothiazole Cy5 | 2107273-88-9 | 772.40 g/mol | 649/667 nm | Antitumor, Imaging |

Applications

- Drug Delivery Systems : The compound's ability to form stable linkages with drugs via click chemistry allows for targeted delivery systems that can improve therapeutic outcomes while minimizing side effects.

- Fluorescent Probes : Its fluorescence properties make it suitable for applications in live-cell imaging and tracking biological processes.

Q & A

Q. What are the key structural components of this compound, and how do they influence its function in biochemical applications?

The compound integrates three functional modules:

- PEG chains : The azide-PEG4 and m-PEG3 groups enhance solubility and reduce nonspecific binding in aqueous environments .

- Benzothiazole-indole core : This heterocyclic framework provides rigidity and π-π stacking potential, critical for target binding or fluorescence quenching .

- Cy5 fluorophore : Enables near-infrared (NIR) emission (λ~650 nm), suitable for in vivo imaging .

Methodological Insight : To validate structural contributions, researchers can perform fluorescence quenching assays (e.g., Förster resonance energy transfer, FRET) or competitive binding studies using truncated analogs lacking PEG or indole moieties .

Q. What synthesis strategies are recommended for this compound, and how can purity be optimized?

The synthesis typically involves:

- Step 1 : Coupling the benzothiazole-indole core with PEG spacers via carbodiimide-mediated amidation .

- Step 2 : Conjugating the Cy5 fluorophore using click chemistry (azide-alkyne cycloaddition) .

Purity Optimization : Use preparative HPLC with a C18 column (acetonitrile/water gradient) and confirm purity via MALDI-TOF mass spectrometry (>95% purity threshold) .

Q. How should researchers characterize the compound’s fluorescence properties for imaging applications?

- Spectroscopic Analysis : Measure absorbance (λmax ~649 nm) and emission (λem ~670 nm) in PBS or DMSO to confirm Cy5 integrity .

- Quantum Yield Calculation : Compare fluorescence intensity against a reference dye (e.g., Cy5 NHS ester) in matched solvents .

- Photostability Testing : Expose to NIR light (e.g., 650 nm laser) and track intensity decay over time .

Advanced Research Questions

Q. How do PEG chain length and branching impact the compound’s efficacy as a PROTAC linker?

- PEG4 vs. PEG3 : Longer PEG chains (e.g., PEG4) improve solubility but may reduce cellular uptake efficiency due to increased hydrophilicity. Shorter chains (PEG3) balance membrane permeability and solubility .

- Branching Effects : Linear PEGs enhance proteasome recruitment in PROTACs, while branched PEGs (e.g., m-PEG3) may sterically hinder E3 ligase binding .

Experimental Design : Compare degradation efficiency (e.g., Western blot for target protein) using analogs with varying PEG lengths in cell lines (e.g., HEK293T) .

Q. What experimental contradictions arise when correlating in vitro fluorescence intensity with in vivo tracking efficiency?

Q. How can researchers assess the compound’s stability under physiological or extreme experimental conditions?

- pH Stability : Incubate in buffers (pH 4–9) and monitor degradation via HPLC over 24–72 hours .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .

- Redox Sensitivity : Treat with glutathione (1–10 mM) to simulate intracellular reducing environments and track Cy5 integrity .

Q. What are the limitations of using this compound in long-term tracking studies, and how can they be mitigated?

- Limitations : Cy5 photobleaching, PEG hydrolysis in serum, and indole oxidation under reactive oxygen species (ROS) .

- Mitigation :

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the benzothiazole-indole core’s bioactivity?

Q. Why do PROTACs incorporating this compound show variable degradation efficiency across studies?

- Key Variables :

- Troubleshooting :

Methodological Tables

Q. Table 1. Key Characterization Techniques

Q. Table 2. Stability Assessment Protocol

| Condition | Test | Outcome Metric |

|---|---|---|

| pH 7.4, 37°C | HPLC degradation profile | % intact compound after 72 hours |

| 10 mM GSH, 37°C | UV-Vis absorbance shift | Loss of Cy5 absorbance at 649 nm |

| Light exposure (650 nm) | Fluorescence intensity decay | Half-life under NIR illumination |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.